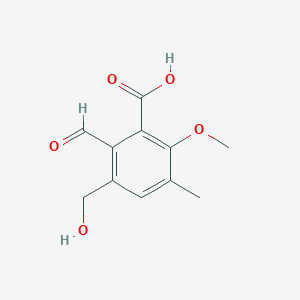
1,1,3-Trimethoxybutane
Overview
Description
1,1,3-Trimethoxybutane, also known as Butyraldehyde, 3-methoxy-, dimethyl acetal, is a chemical compound with the molecular formula C7H16O3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1,1,3-Trimethoxybutane consists of 7 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The InChI representation of its structure isInChI=1S/C7H16O3/c1-7(9-3,10-4)5-6-8-2/h5-6H2,1-4H3 . Physical And Chemical Properties Analysis
1,1,3-Trimethoxybutane has a molecular weight of 148.20 g/mol . It has a computed XLogP3-AA value of 0.5, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has no hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds . Its exact mass and monoisotopic mass are both 148.109944368 g/mol . The topological polar surface area is 27.7 Ų .Scientific Research Applications
Chemical Synthesis and Reactions
1,1,3-Trimethoxybutane has been explored in various chemical synthesis processes. For instance, its pyrolysis over synthetic barium silicate yields 1-alkoxy-1,3-butadienes, significant in synthetic chemistry (Farmilo & Nicholls, 1950). Another study focused on the Lewis acid-mediated cycloaddition involving 1,1,3-Trimethoxybutane derivatives, leading to anti-Markovnikov stereoselective cycloaddition, which is crucial in organic chemistry (Moraleda, Galy, Brémond, & Santelli, 2014).
Catalysis and Industrial Applications
In the field of catalysis, 1,1,3-Trimethoxybutane has been used to study the alkylation of isobutane with 2-butene, employing composite ionic liquid catalysts. This process is significant for improving alkylate quality in industrial applications (Liu, Hu, Xu, & Su, 2008). Additionally, its derivatives have been involved in the synthesis of polymers with carboxy end groups, contributing to advancements in polymer chemistry (Hirao, Nagahama, Ishizone, & Nakahama, 1993).
Fuel and Energy Research
Trimethylpentane, a compound closely related to 1,1,3-Trimethoxybutane, has been studied for its potential as a gasoline octane booster. The understanding of its ignition properties at engine-relevant conditions is crucial for evaluating its effectiveness as a fuel additive (Atef, Issayev, Mohamed, Najjar, Wang, Wang, Farooq, & Sarathy, 2019).
Bioactive Compound Synthesis
1,1,3-Trimethoxybutane and its derivatives have been utilized in the synthesis of bioactive compounds. For example, triorganotin(IV) derivatives of sodium deoxycholate were synthesized using its derivatives, showing promising antimicrobial and anticancer activities (Shaheen, Ali, Rosario, & Shah, 2014).
Pheromone Synthesis
In entomology, derivatives of 1,1,3-Trimethoxybutane have been synthesized for the study of insect pheromones. The synthesis of specific isomers has been instrumental in identifying pheromones produced by certain moth species (Marukawa & Mori, 2002).
Safety and Hazards
properties
IUPAC Name |
1,1,3-trimethoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-6(8-2)5-7(9-3)10-4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAKZNALRADTRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864225 | |
| Record name | 1,1,3-Trimethoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3-Trimethoxybutane | |
CAS RN |
10138-89-3 | |
| Record name | 1,1,3-Trimethoxybutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3-Trimethoxybutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxybutyraldehyde dimethyl acetal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,3-Trimethoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxybutyraldehyde dimethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,3-TRIMETHOXYBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40Z28L1KWF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 1,1,3-trimethoxybutane as described in the research?
A1: The research paper focuses on the synthesis of 1-alkoxy-1,3-butadienes, specifically using 1,1,3-trimethoxybutane as a starting material. The paper describes a method of pyrolyzing 1,1,3-trimethoxybutane by passing it over a synthetic barium silicate catalyst at various temperatures. This process results in the formation of 1-methoxy-1,3-butadiene with a yield of 80% []. The research delves into the optimization of this process by exploring different catalyst compositions and their effect on the yield of the desired diene.
Q2: How does the composition of the barium silicate catalyst impact the synthesis of 1-methoxy-1,3-butadiene from 1,1,3-trimethoxybutane?
A2: The research investigates the influence of different barium silicate catalyst compositions on the yield of 1-methoxy-1,3-butadiene. While the recommended composition is BaO:5SiO2, the study explores a range from BaO:2SiO2 to BaO:10SiO2. The findings indicate a qualitative effect of the catalyst composition on the yield, highlighting the importance of this factor in the pyrolysis process []. Further research could delve into the specific mechanisms by which different compositions influence the reaction pathway and product formation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



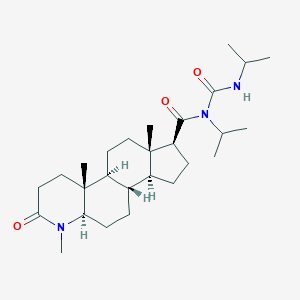


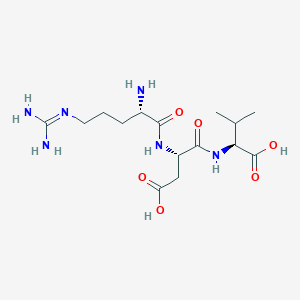
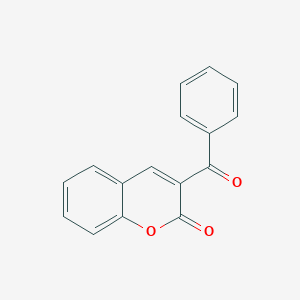

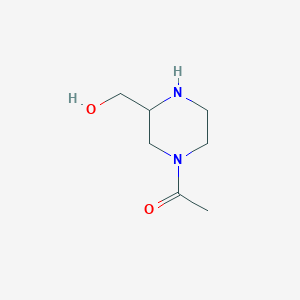
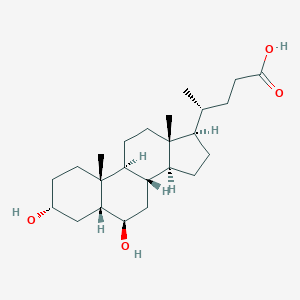
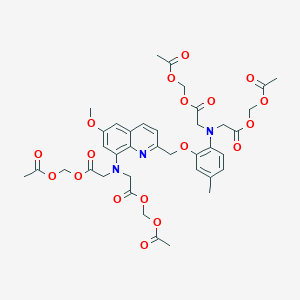

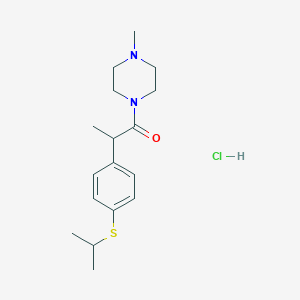
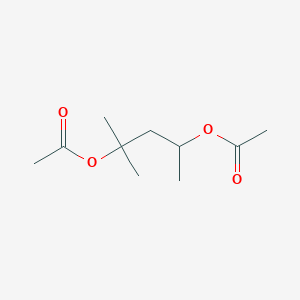
![[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B162563.png)
